REACTION_CXSMILES
|
[CH2:1]=[C:2]1O[C:4](=[O:5])[CH2:3]1.[N:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14](=[O:16])[CH3:15])=[CH:9][CH:8]=1>C(O)(=O)C>[CH3:15][C:14]1[O:16][C:2]([CH3:1])=[CH:3][C:4](=[O:5])[C:13]=1[C:10]1[CH:11]=[CH:12][N:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
20.25 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 50°
|
Type
|
STIRRING
|
Details
|
stirred for a further 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/methanol (19:1 v/v)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=CC(C1C1=CC=NC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |